molecular formula C8H11ClN4O B12849510 N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide

N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide

Cat. No.: B12849510
M. Wt: 214.65 g/mol
InChI Key: JXNVQKAFQHAJLJ-UHFFFAOYSA-N
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Description

N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring, a carbonyl group, and a chloroethanehydrazonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the Carbonyl Group: The carbonyl group can be introduced via Friedel-Crafts acylation, where the pyrrole reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Chloroethanehydrazonamide Moiety: This step involves the reaction of ethyl chloroacetate with hydrazine hydrate to form chloroethanehydrazonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the chloroethanehydrazonamide moiety can be substituted by nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol under reflux.

Major Products

    Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted hydrazonamides.

Scientific Research Applications

Chemistry

In chemistry, N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of pyrrole-containing molecules with biological macromolecules such as proteins and nucleic acids. It may also serve as a probe for investigating enzyme mechanisms.

Medicine

In medicine, this compound has potential applications as a pharmacophore in drug design. Its structure can be modified to enhance its biological activity and selectivity towards specific targets.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it a versatile intermediate in the production of dyes, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide involves its interaction with molecular targets such as enzymes or receptors. The pyrrole ring can engage in π-π stacking interactions, while the carbonyl and chloroethanehydrazonamide groups can form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-bromoethanehydrazonamide: Similar structure but with a bromo group instead of a chloro group.

    N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-iodoethanehydrazonamide: Similar structure but with an iodo group instead of a chloro group.

    N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-fluoroethanehydrazonamide: Similar structure but with a fluoro group instead of a chloro group.

Uniqueness

N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. The chloro group can participate in nucleophilic substitution reactions, making this compound a valuable intermediate in synthetic chemistry.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H11ClN4O

Molecular Weight

214.65 g/mol

IUPAC Name

N-(2-chloroethanehydrazonoyl)-1-methylpyrrole-2-carboxamide

InChI

InChI=1S/C8H11ClN4O/c1-13-4-2-3-6(13)8(14)11-7(5-9)12-10/h2-4H,5,10H2,1H3,(H,11,12,14)

InChI Key

JXNVQKAFQHAJLJ-UHFFFAOYSA-N

Isomeric SMILES

CN1C=CC=C1C(=O)N/C(=N/N)/CCl

Canonical SMILES

CN1C=CC=C1C(=O)NC(=NN)CCl

Origin of Product

United States

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